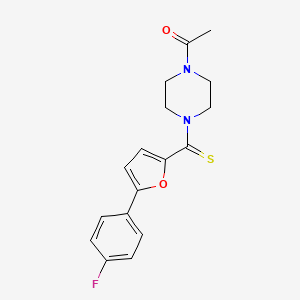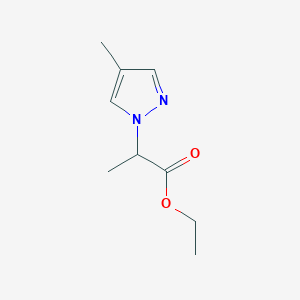![molecular formula C14H17NO6 B2385234 Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate CAS No. 13249-82-6](/img/structure/B2385234.png)
Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate, also known as Methyl 3-(acetyloxy)-2-(benzyloxycarbonylamino)propanoate, is a chemical compound that belongs to the family of prodrugs. It is synthesized by the esterification of 3-hydroxy-2-aminopropionic acid (serine) with benzyl chloroformate, followed by acetylation of the amino group and methylation of the carboxylic acid group. This compound has been widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate has been utilized in the synthesis of heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, which are important in pharmaceutical research for their potential biological activities. For instance, Selič et al. (1997) described its use in preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocycles, demonstrating the compound's versatility in synthesizing complex structures (Selič, Grdadolnik, & Stanovnik, 1997).
Flavor Generation
In the context of food science, the compound has been implicated in studies exploring the generation of flavors through reactions between carbonyl compounds and amino acids. Griffith and Hammond (1989) found that carbonyl-amino acid complexes are crucial in flavor development in cheeses, showcasing the broader utility of such carbonyl compounds in food chemistry (Griffith & Hammond, 1989).
Pharmaceutical Intermediates
Its utility extends to the pharmaceutical industry, where it serves as a building block for developing drug molecules. For example, the synthesis of dabigatran etexilate, a notable anticoagulant, showcases the relevance of such compounds in creating medically significant agents. Liu et al. (2012) detailed the crystal structure of dabigatran etexilate, emphasizing the importance of precise molecular design in drug development (Liu et al., 2012).
Propriétés
IUPAC Name |
methyl 3-acetyloxy-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-10(16)20-9-12(13(17)19-2)15-14(18)21-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCDZDQCHRFUBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

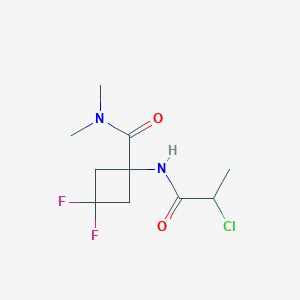
![Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B2385154.png)
![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)
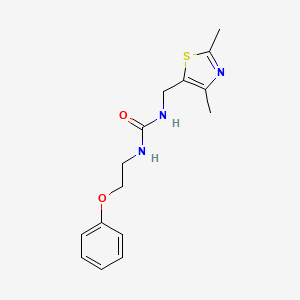
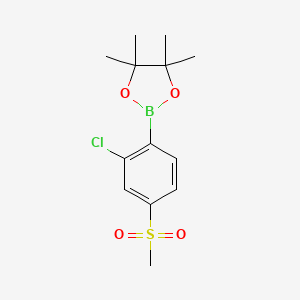
![N-(4-ethoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2385160.png)
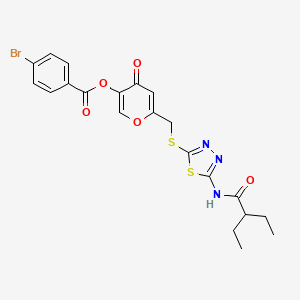
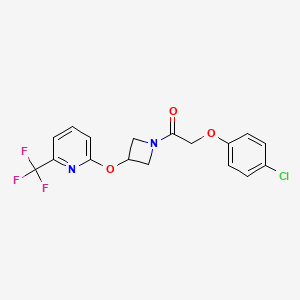
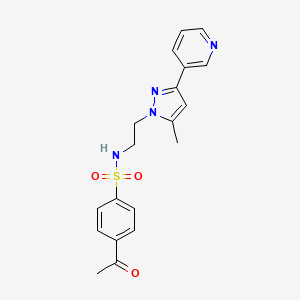
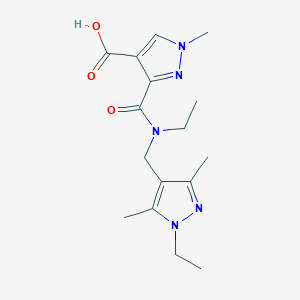
![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)
